4-(Pentyloxy)phenyl 4-(propan-2-yl)benzoate
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Overview
Description
4-(Pentyloxy)phenyl 4-(propan-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentyloxy group attached to a phenyl ring and a propan-2-yl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)phenyl 4-(propan-2-yl)benzoate typically involves the esterification of 4-(Pentyloxy)phenol with 4-(propan-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)phenyl 4-(propan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or phenols.
Scientific Research Applications
4-(Pentyloxy)phenyl 4-(propan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)phenyl 4-(propan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pentyloxy and propan-2-yl groups play a crucial role in modulating the compound’s activity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pentyloxy)benzoic acid
- 4-(Propan-2-yl)benzoic acid
- 4-(Pentyloxy)phenol
Comparison
Compared to similar compounds, 4-(Pentyloxy)phenyl 4-(propan-2-yl)benzoate exhibits unique properties due to the presence of both pentyloxy and propan-2-yl groups. These groups enhance its solubility, stability, and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
62716-91-0 |
---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4-pentoxyphenyl) 4-propan-2-ylbenzoate |
InChI |
InChI=1S/C21H26O3/c1-4-5-6-15-23-19-11-13-20(14-12-19)24-21(22)18-9-7-17(8-10-18)16(2)3/h7-14,16H,4-6,15H2,1-3H3 |
InChI Key |
ZWBSGSKDBLOUOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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